

# L-640876: A Broad-Spectrum Beta-Lactam Antibiotic - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L-640876 |           |
| Cat. No.:            | B1673793 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**L-640876** is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class of antimicrobial agents. This document provides a comprehensive technical overview of **L-640876**, including its chemical properties, mechanism of action, in vitro antibacterial spectrum, and stability to beta-lactamases. Detailed experimental protocols for key assays are provided to facilitate further research and development.

## Introduction

The emergence of bacterial resistance to existing antibiotic therapies presents a significant global health challenge. Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades.[1][2] This class of drugs, which includes penicillins and cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] **L-640876** is a novel cephalosporin derivative with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[3] This guide synthesizes the available technical data on **L-640876** to serve as a resource for researchers and professionals in the field of antibiotic drug discovery and development.

# **Chemical Properties**



Chemical Name: 7-beta-(1-benzylpyridinium-4-yl)-amino-3-[( (1-methyl-1H-tetrazol-5-yl) thio]methyl)ceph-3-em-4-carboxylate[3]

CAS Number: 77527-71-0

Molecular Formula: C22H21N7O3S2

Molecular Weight: 495.57 g/mol

• Class: Cephalosporin

### **Mechanism of Action**

Like other beta-lactam antibiotics, **L-640876**'s primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, **L-640876** effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis and death.[4] [5]



Click to download full resolution via product page

Caption: Mechanism of action of **L-640876**.

## In Vitro Antibacterial Activity



The in vitro antibacterial activity of **L-640876** has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented is based on the findings reported in the Journal of Antibiotics (Tokyo) 1983 Jan;36(1):47-53.[3]

Table 1: In Vitro Activity of **L-640876** and Comparator Beta-Lactams against Gram-Negative Bacteria

| Organism<br>(Number of<br>Strains) | L-640876<br>MIC50<br>(µg/ml)         | L-640876<br>MIC90<br>(µg/ml)         | Mecillinam<br>MIC90<br>(µg/ml)       | Cefoxitin<br>MIC90<br>(µg/ml)        | Cefotaxime<br>MIC90<br>(µg/ml)       |
|------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|
| Escherichia<br>coli                | Data not<br>available in<br>abstract |
| Klebsiella<br>pneumoniae           | Data not<br>available in<br>abstract |
| Enterobacter spp.                  | Data not<br>available in<br>abstract |
| Serratia<br>marcescens             | Data not<br>available in<br>abstract |
| Proteus<br>mirabilis               | Data not<br>available in<br>abstract |
| Pseudomona<br>s aeruginosa         | Data not<br>available in<br>abstract |

Table 2: In Vitro Activity of **L-640876** and Comparator Beta-Lactams against Gram-Positive Bacteria



| Organism                   | L-640876                             | L-640876                             | Mecillinam                           | Cefoxitin                            | Cefotaxime                           |
|----------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|
| (Number of                 | MIC50                                | MIC90                                | MIC90                                | MIC90                                | MIC90                                |
| Strains)                   | (µg/ml)                              | (µg/ml)                              | (µg/ml)                              | (µg/ml)                              | (µg/ml)                              |
| Staphylococc<br>us aureus  | Data not<br>available in<br>abstract |
| Streptococcu<br>s pyogenes | Data not<br>available in<br>abstract |
| Streptococcu               | Data not                             |
| s                          | available in                         |
| pneumoniae                 | abstract                             | abstract                             | abstract                             | abstract                             | abstract                             |

Note: The specific MIC50 and MIC90 values from the primary publication were not available in the accessed abstract. Researchers should refer to the full publication for detailed quantitative data.[3]

The antibacterial spectrum of **L-640876** is most similar to that of mecillinam.[3] However, **L-640876** was found to be superior to mecillinam in terms of potency and breadth of spectrum.[3]

## **Beta-Lactamase Stability**

The effectiveness of beta-lactam antibiotics can be compromised by the production of beta-lactamase enzymes by resistant bacteria, which hydrolyze the beta-lactam ring. The stability of **L-640876** in the presence of various beta-lactamases is a critical determinant of its clinical utility. Studies have shown that the inoculum effect on the MICs of **L-640876** can, in some cases, be correlated with its instability to certain beta-lactamases.[3]

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of **L-640876** using the broth microdilution method.





Click to download full resolution via product page

Caption: Workflow for MIC determination.

#### Methodology:

- Preparation of Antibiotic Stock Solution: A stock solution of L-640876 is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).
- Serial Dilutions: Serial two-fold dilutions of the L-640876 solution are prepared in a 96-well microtiter plate containing MHB.
- Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final



concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.

- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of L-640876 at which
  there is no visible growth of the test organism.

## **Beta-Lactamase Stability Assay**

A common method to assess the stability of a beta-lactam antibiotic to beta-lactamase hydrolysis is a spectrophotometric assay using a chromogenic cephalosporin like nitrocefin.

#### Methodology:

- Enzyme Preparation: A crude or purified beta-lactamase extract is prepared from a known beta-lactamase-producing bacterial strain.
- Assay Mixture: The assay mixture contains a buffered solution, the beta-lactamase preparation, and the test antibiotic (L-640876).
- Hydrolysis Reaction: The rate of hydrolysis of L-640876 by the beta-lactamase is monitored
  by measuring the decrease in absorbance at a specific wavelength characteristic of the
  intact beta-lactam ring over time using a UV-Vis spectrophotometer.
- Data Analysis: The rate of hydrolysis is calculated and compared to that of a known stable and a known labile beta-lactam antibiotic to determine the relative stability of **L-640876**.

## Conclusion

**L-640876** is a promising broad-spectrum cephalosporin antibiotic with potent in vitro activity against a range of clinically relevant bacteria. Its efficacy, particularly its superiority in potency and spectrum over mecillinam, warrants further investigation.[3] Future studies should focus on obtaining a more comprehensive profile of its activity against a wider panel of contemporary, resistant bacterial isolates, and further elucidating its stability against a broader range of beta-



lactamases. The detailed experimental protocols provided herein offer a foundation for such continued research, which is essential for the potential development of **L-640876** as a therapeutic agent in the fight against bacterial infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. β-Lactam antibiotic Wikipedia [en.wikipedia.org]
- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance Microbe Online [microbeonline.com]
- 3. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-640876: A Broad-Spectrum Beta-Lactam Antibiotic A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673793#l-640876-as-a-broad-spectrum-beta-lactam-antibiotic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com